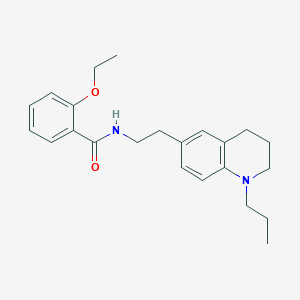

2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide” is an organic compound. It contains an ethoxy group (an ethyl group attached to oxygen), a propyl group (a three-carbon chain), a tetrahydroquinoline group (a nitrogen-containing ring structure), and a benzamide group (a benzene ring attached to an amide group) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used. For example, ethers like the ethoxy group can be formed by the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide . The tetrahydroquinoline group might be formed through a Povarov reaction or similar process .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The ethoxy group would introduce an oxygen atom connected to an ethyl group. The tetrahydroquinoline would be a six-membered ring containing a nitrogen atom, and the benzamide group would consist of a benzene ring attached to an amide group .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the ether group might be susceptible to acid-catalyzed cleavage, while the amide group could participate in reactions with acids or bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall polarity of the compound .Applications De Recherche Scientifique

Chemical Synthesis and Mechanistic Insights

Research on compounds related to "2-ethoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide" often explores their synthesis and the mechanisms underlying their reactions. For instance, studies on the Bischler–Napieralski isoquinoline synthesis have reported on the formation of both normal and abnormal products during the reaction of benzamides with phosphorus pentoxide, providing insights into reaction mechanisms and potential applications in synthetic chemistry (Doi, Shirai, & Sato, 1997).

Radioligand Development for Receptor Studies

Compounds with structural similarities have been explored for their potential as radioligands. For example, benzamide analogues have been studied for their binding to sigma-2 receptors, indicating their utility in in vitro receptor studies and potential for development into imaging agents for cancer diagnosis (Xu et al., 2005).

Anticancer Research

Arylamides hybrids combining high-affinity σ2 receptor ligands have shown promise in tumor diagnosis, with potential applications in developing PET radiotracers for cancer imaging. These studies suggest the relevance of tetrahydroquinoline derivatives in the development of diagnostic tools for tumors, including those that overexpress P-glycoprotein (Abate et al., 2011).

Synthetic Methodologies for Polycyclic Compounds

Research has also focused on the development of synthetic methodologies utilizing related compounds for creating polycyclic amides. Techniques such as Rh-catalyzed oxidative coupling between primary and secondary benzamides and alkynes have been developed, enabling the synthesis of complex isoquinolones and highlighting the versatility of these compounds in organic synthesis (Song et al., 2010).

Novel Antitumor Agents

The synthesis of novel benzoquinoline derivatives through unexpected condensation reactions has been reported, with some derivatives showing significant antiproliferative activity against human tumor cell lines. These findings indicate the potential of structurally similar compounds in the development of new anticancer agents (Marzaro et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-ethoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O2/c1-3-15-25-16-7-8-19-17-18(11-12-21(19)25)13-14-24-23(26)20-9-5-6-10-22(20)27-4-2/h5-6,9-12,17H,3-4,7-8,13-16H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHHBEGCZLNRIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C3=CC=CC=C3OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2843459.png)

![1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride](/img/structure/B2843464.png)

![1-(4-Ethoxyphenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2843468.png)

![N-(tert-butyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2843469.png)